molecular formula C13H15NO3S B069218 (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid CAS No. 177785-47-6

(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid

Cat. No. B069218
CAS RN: 177785-47-6
M. Wt: 265.33 g/mol
InChI Key: FUSYFEXGXRDJNB-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid, also known as Leucomycin A3, is a macrolide antibiotic that is commonly used in scientific research. This molecule is synthesized through a complex process that involves multiple steps, and it has been found to have a range of biological effects that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid involves binding to the 50S subunit of bacterial ribosomes, which interferes with protein synthesis. This leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
In addition to its antibacterial effects, (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to inhibit the activation of T cells and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid in lab experiments include its potent antibacterial activity and its ability to modulate immune responses. However, its complex synthesis and limited availability can make it difficult to obtain in large quantities, and its potential toxicity and side effects must be carefully considered.

Future Directions

There are several potential future directions for research involving (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid. One area of interest is the development of new macrolide antibiotics that are based on this molecule, which could have improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the immunomodulatory effects of this molecule in the context of autoimmune and inflammatory diseases. Finally, the development of new synthetic methods for (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid could lead to improved yields and increased availability for research purposes.

Synthesis Methods

The synthesis of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is a multi-step process that involves the use of several reagents and intermediates. The first step in the synthesis is the conversion of L-leucine to its corresponding acid chloride, which is then reacted with aniline to form the benzothiazole ring. This intermediate is then reacted with a macrolide precursor, which is converted to the final product through a series of steps involving oxidation and reduction.

Scientific Research Applications

(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid has been found to have a range of biological effects that make it a valuable tool for researchers. It has been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In addition, it has been found to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for a range of conditions.

properties

CAS RN

177785-47-6

Product Name

(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid

InChI

InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1

InChI Key

FUSYFEXGXRDJNB-KWQFWETISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1

SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1

Canonical SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1

Other CAS RN

177785-47-6

synonyms

3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid
CMBB-BIT
N-(1-carboxy-2-methylbutyl)benzisothiazolone
PD 161374
PD-161374

Origin of Product

United States

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